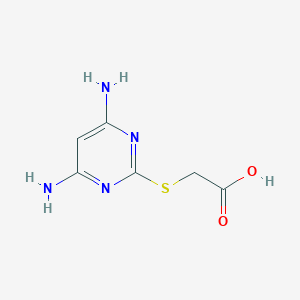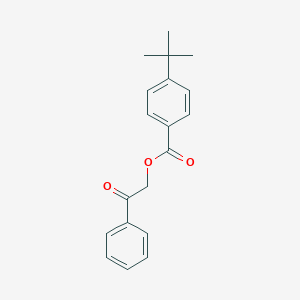![molecular formula C26H36O9 B188073 6,7,9,10,12,13,15,16,23,24,26,27,29,30-Tetradecahydrodibenzo[b,N][1,4,7,10,13,16,19,22,25]nonaoxacycloheptacosine CAS No. 61260-08-0](/img/structure/B188073.png)
6,7,9,10,12,13,15,16,23,24,26,27,29,30-Tetradecahydrodibenzo[b,N][1,4,7,10,13,16,19,22,25]nonaoxacycloheptacosine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The chemical compound 6,7,9,10,12,13,15,16,23,24,26,27,29,30-Tetradecahydrodibenzo[b,N][1,4,7,10,13,16,19,22,25]nonaoxacycloheptacosine, also known as cyclodextrin, is a cyclic oligosaccharide composed of glucose subunits. It has been widely used in various scientific research applications due to its unique properties. In
Mécanisme D'action
The mechanism of action of 6,7,9,10,12,13,15,16,23,24,26,27,29,30-Tetradecahydrodibenzo[b,N][1,4,7,10,13,16,19,22,25]nonaoxacycloheptacosine involves the formation of inclusion complexes with guest molecules. The hydrophobic guest molecule is encapsulated within the hydrophobic cavity of the 6,7,9,10,12,13,15,16,23,24,26,27,29,30-Tetradecahydrodibenzo[b,N][1,4,7,10,13,16,19,22,25]nonaoxacycloheptacosine, forming a stable complex. This complex can then be transported through the body, delivering the guest molecule to its target site.
Biochemical and Physiological Effects
Cyclodextrin has been shown to have low toxicity and is generally considered safe for use in various applications. However, some studies have shown that 6,7,9,10,12,13,15,16,23,24,26,27,29,30-Tetradecahydrodibenzo[b,N][1,4,7,10,13,16,19,22,25]nonaoxacycloheptacosine can cause cytotoxicity in certain cell lines. Cyclodextrin has also been shown to affect lipid metabolism and cholesterol homeostasis in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
Cyclodextrin has several advantages for use in lab experiments, including its ability to improve solubility and stability of hydrophobic molecules, its low toxicity, and its ability to form inclusion complexes with various guest molecules. However, 6,7,9,10,12,13,15,16,23,24,26,27,29,30-Tetradecahydrodibenzo[b,N][1,4,7,10,13,16,19,22,25]nonaoxacycloheptacosine can also have limitations, including its high cost, limited availability, and potential for cytotoxicity in certain cell lines.
Orientations Futures
Cyclodextrin has a wide range of potential future directions, including its use in drug delivery systems, food and cosmetics industry, and agriculture industry. Further research is needed to explore the potential cytotoxicity of 6,7,9,10,12,13,15,16,23,24,26,27,29,30-Tetradecahydrodibenzo[b,N][1,4,7,10,13,16,19,22,25]nonaoxacycloheptacosine in certain cell lines and to develop more efficient and cost-effective methods for its synthesis and purification. Additionally, the development of new 6,7,9,10,12,13,15,16,23,24,26,27,29,30-Tetradecahydrodibenzo[b,N][1,4,7,10,13,16,19,22,25]nonaoxacycloheptacosine derivatives with improved properties and functionality is an area of future research.
Méthodes De Synthèse
Cyclodextrin can be synthesized through enzymatic conversion of starch by 6,7,9,10,12,13,15,16,23,24,26,27,29,30-Tetradecahydrodibenzo[b,N][1,4,7,10,13,16,19,22,25]nonaoxacycloheptacosine glycosyltransferase. The process involves the hydrolysis of starch by amylase, followed by the action of 6,7,9,10,12,13,15,16,23,24,26,27,29,30-Tetradecahydrodibenzo[b,N][1,4,7,10,13,16,19,22,25]nonaoxacycloheptacosine glycosyltransferase to produce 6,7,9,10,12,13,15,16,23,24,26,27,29,30-Tetradecahydrodibenzo[b,N][1,4,7,10,13,16,19,22,25]nonaoxacycloheptacosine. The resulting 6,7,9,10,12,13,15,16,23,24,26,27,29,30-Tetradecahydrodibenzo[b,N][1,4,7,10,13,16,19,22,25]nonaoxacycloheptacosine is then purified through various methods, including chromatography and crystallization.
Applications De Recherche Scientifique
Cyclodextrin has been widely used in scientific research due to its unique ability to form inclusion complexes with various guest molecules. This property makes it an ideal candidate for drug delivery systems, as it can encapsulate hydrophobic drugs and improve their solubility and stability. Cyclodextrin has also been used in the food industry as a flavor and fragrance enhancer, as well as in the cosmetics industry as a stabilizer and emulsifier.
Propriétés
Numéro CAS |
61260-08-0 |
|---|---|
Nom du produit |
6,7,9,10,12,13,15,16,23,24,26,27,29,30-Tetradecahydrodibenzo[b,N][1,4,7,10,13,16,19,22,25]nonaoxacycloheptacosine |
Formule moléculaire |
C26H36O9 |
Poids moléculaire |
492.6 g/mol |
Nom IUPAC |
2,5,8,11,18,21,24,27,30-nonaoxatricyclo[29.4.0.012,17]pentatriaconta-1(35),12,14,16,31,33-hexaene |
InChI |
InChI=1S/C26H36O9/c1-3-7-25-23(5-1)32-19-15-28-11-9-27-10-12-29-16-20-33-24-6-2-4-8-26(24)35-22-18-31-14-13-30-17-21-34-25/h1-8H,9-22H2 |
Clé InChI |
GHYKVVHGPCZVOG-UHFFFAOYSA-N |
SMILES |
C1COCCOC2=CC=CC=C2OCCOCCOCCOC3=CC=CC=C3OCCOCCO1 |
SMILES canonique |
C1COCCOC2=CC=CC=C2OCCOCCOCCOC3=CC=CC=C3OCCOCCO1 |
Synonymes |
dibenzo-27-crown-9 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[(2,5-Dimethyl-furan-3-carbonyl)-amino]-4-methylsulfanyl-butyric acid](/img/structure/B187991.png)


![N-[2-(azepane-1-carbonyl)phenyl]-2-(3-chlorophenoxy)propanamide](/img/structure/B187996.png)
![2-[(2-Chloro-6-fluorobenzyl)oxy]benzaldehyde](/img/structure/B187998.png)


![2-[2-(4-methoxyphenyl)-5-phenyl-1H-imidazol-4-yl]-9H-fluoren-9-one](/img/structure/B188006.png)
![N-(2,4-dimethoxyphenyl)-N-[2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl]benzenesulfonamide](/img/structure/B188007.png)
![[1-(4-Amino-1,2,5-oxadiazol-3-yl)-5-phenyltriazol-4-yl]-piperidin-1-ylmethanone](/img/structure/B188008.png)

![6-Amino-3-methyl-4-(5-methylfuran-2-yl)-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B188013.png)

